molecular formula C12H13FO B15243568 3-(3-Fluorophenyl)cyclohexanone

3-(3-Fluorophenyl)cyclohexanone

Cat. No.: B15243568
M. Wt: 192.23 g/mol
InChI Key: RCRACNADJBNBAX-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)cyclohexanone is an organic compound with the molecular formula C12H13FO It consists of a cyclohexanone ring substituted with a fluorophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)cyclohexanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions .

Another method involves the Claisen-Schmidt condensation, where cyclohexanone is reacted with a fluorobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product along with water as a byproduct .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its fluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)cyclohexanone
  • 3-(2-Fluorophenyl)cyclohexanone
  • 4-(3-Fluorophenyl)cyclohexanone

Uniqueness

3-(3-Fluorophenyl)cyclohexanone is unique due to the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. The specific placement of the fluorine atom can affect the compound’s electronic properties and its interactions with other molecules .

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

3-(3-fluorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H13FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1,3,5,7,10H,2,4,6,8H2

InChI Key

RCRACNADJBNBAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC(=CC=C2)F

Origin of Product

United States

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